2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
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Overview
Description
2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a purinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the use of halogen-metal exchange reactions followed by borylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purinone moiety can be reduced to form a dihydropurinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl-substituted pyridine derivative, while reduction of the purinone moiety can produce a dihydropurinone compound.
Scientific Research Applications
2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one has several scientific research applications, including:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the purinone moiety can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N~3~- [3- (5-methoxypyridin-3-yl)benzyl]pyridine-2,3-diamine: This compound shares the methoxypyridinyl group but differs in the presence of a benzyl and pyridine-2,3-diamine moiety.
5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is unique due to its combination of a methoxypyridinyl group and a purinone moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
2731010-27-6 |
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Molecular Formula |
C11H11N5O2 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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